- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

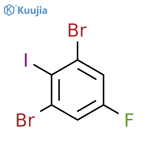

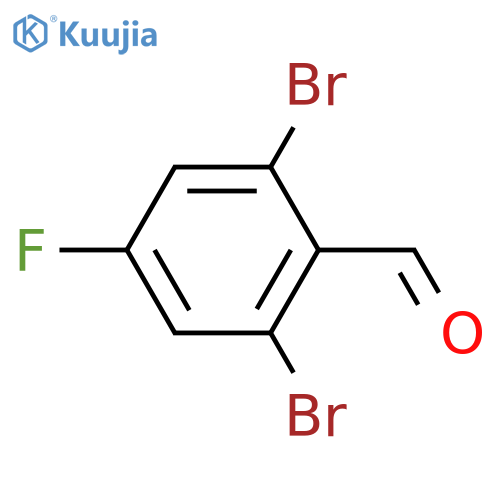

Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

938467-02-8 structure

商品名:2,6-dibromo-4-fluoro-benzaldehyde

CAS番号:938467-02-8

MF:C7H3Br2FO

メガワット:281.904524087906

MDL:MFCD13186760

CID:1981672

PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,6-Dibromo-4-fluorobenzaldehyde

- 2,6-Difluoro-4-fluorobenzaldehyde

- 2,6-Dibromo-4-fluoro-benzaldehyde

- 2,6-dibromo-4-fluoro- Benzaldehyde

- ULSMYJACTJXCRB-UHFFFAOYSA-N

- Benzaldehyde, 2,6-dibromo-4-fluoro-

- FCH1380825

- PC49660

- AM805195

- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)

- SCHEMBL1726007

- AS-39672

- EN300-373831

- Z1269117182

- 938467-02-8

- AKOS027256121

- MFCD13186760

- AB93074

- 26-DIBROMO-4-FLUOROBENZALDEHYDE

- CS-0037406

- SY126642

- DB-337949

- 2,6-dibromo-4-fluoro-benzaldehyde

-

- MDL: MFCD13186760

- インチ: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

- InChIKey: ULSMYJACTJXCRB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(Br)=CC(F)=CC=1Br

計算された属性

- せいみつぶんしりょう: 281.85142g/mol

- どういたいしつりょう: 279.85347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1

2,6-dibromo-4-fluoro-benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 97% | 5g |

¥1324.00 | 2024-04-24 | |

| Ambeed | A286805-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$164.0 | 2025-02-24 | |

| abcr | AB287518-1 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 1 g |

€263.10 | 2023-07-20 | ||

| abcr | AB287518-5 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5 g |

€813.20 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

¥1060.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D917538-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$650 | 2024-07-20 | |

| abcr | AB287518-5g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5g |

€163.60 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 1g |

¥223.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |

2,6-dibromo-4-fluoro-benzaldehyde |

938467-02-8 | 95% | 1g |

1251.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 100mg |

¥50.0 | 2024-07-18 |

2,6-dibromo-4-fluoro-benzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

リファレンス

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

リファレンス

- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

リファレンス

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane

リファレンス

- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

リファレンス

- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

ごうせいかいろ 13

はんのうじょうけん

リファレンス

- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

2,6-dibromo-4-fluoro-benzaldehyde 関連文献

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) 関連製品

- 868676-75-9(4-benzyl(propan-2-yl)sulfamoyl-N-(2-chlorophenyl)benzamide)

- 1804158-73-3(2-Ethoxy-6-formylphenylhydrazine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 197356-56-2(1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride)

- 2639427-10-2(1-{(benzyloxy)carbonylamino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)

- 2228376-46-1(N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methylcyclopropan-1-amine)

- 1956371-90-6(7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine)

- 1361780-62-2(6-(2,5-Dichlorophenyl)-3-methoxy-2-nitropyridine)

- 2680599-29-3(Tert-butyl 2-amino-2-(1,2-thiazol-5-yl)acetate)

- 1237171-23-1(2-(Azetidin-3-yl)-5-methylpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):192.0/958.0